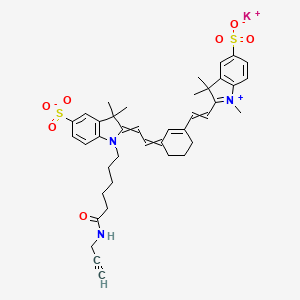
Sulfo-Cyanine7 alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cyanine7 alkyne is a sulfonated terminal alkyne for copper-catalyzed Click chemistry reaction, which possesses significant aqueous solubility, and can be conjugated with azides in aqueous environment.
Scientific Research Applications
Copper-Catalyzed Radical Cross-Coupling
- Application : Synthesis of cyanoalkylated sulfones, which are significant in organic and medicinal chemistry. Utilizes copper-catalyzed radical cross-coupling of redox-active cycloketone oxime esters and sulfinate salts (Zhou et al., 2019).
Three-Component Coupling for N-Sulfonylimidates
- Application : Efficient preparation of N-sulfonylimidates by coupling terminal alkynes, sulfonyl azides, and alcohols. This process is characterized by mild conditions and high selectivity, demonstrating the functional group tolerance of sulfo-cyanine7 alkyne derivatives (Yoo et al., 2006).
Promoters in Cyclopentenone Synthesis
- Application : Utilization in cyclopentenone formation from alkenes and (alkyne)hexacarbonyldicobalt complexes, showing significant changes in regio- and stereoselectivity under various conditions (Chung et al., 1993).
Sulfones in Organocatalysis
- Application : Use in asymmetric methodologies to afford different structures in an enantioselective fashion. Demonstrates versatility and power in organocatalytic asymmetric reactions, owing to the ease of sulfone removal (Alba et al., 2010).
Advances in Sulfone Synthesis
- Application : Sulfones, including derivatives of sulfo-cyanine7 alkyne, act as intermediates in organic synthesis, especially in the construction of biologically active molecules or functional materials (Liu et al., 2016).
Synthesis of Tetrahydropyridine Derivatives
- Application : Access to sulfonated tetrahydropyridine derivatives through a radical reaction involving sulfo-cyanine7 alkyne derivatives. This process is efficient and catalyst-free, providing moderate to good yields (An & Wu, 2017).
Electrophilic Alkynylation
- Application : Electrophilic alkynylation using electrophilic alkynes, expanding the scope of acetylene transfer reactions, particularly with sulfonyl acetylenes being efficient for alkyne transfer on carbon-centered radicals (Brand & Waser, 2012).
Transition-Metal-Free C-S Bond Formation
- Application : Demonstrating an efficient transition-metal-free process for the synthesis of diverse sulfones using alkyl/aryl/heteroaryl sodium sulfinates (Pandya & Mhaske, 2014).
properties
Product Name |
Sulfo-Cyanine7 alkyne |
|---|---|
Molecular Formula |
C40H46KN3O7S2 |
Molecular Weight |
784.04 |
IUPAC Name |
potassium;3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate |
InChI |
InChI=1S/C40H47N3O7S2.K/c1-7-23-41-38(44)14-9-8-10-24-43-35-20-18-31(52(48,49)50)27-33(35)40(4,5)37(43)22-16-29-13-11-12-28(25-29)15-21-36-39(2,3)32-26-30(51(45,46)47)17-19-34(32)42(36)6;/h1,15-22,25-27H,8-14,23-24H2,2-6H3,(H2-,41,44,45,46,47,48,49,50);/q;+1/p-1 |
InChI Key |
BHUOSGHGWGCWQE-UHFFFAOYSA-M |
SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Sulfo-Cyanine7 alkyne, Sulfo-Cyanine 7 alkyne, Sulfo-Cy7 alkyne, Sulfo-Cy 7 alkyne |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methoxy-5-[(5,6,7-trimethoxy-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B1193597.png)
![(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane](/img/structure/B1193598.png)

![(E)-3-(3,4-dichlorophenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B1193613.png)
![1-cyclohexyl-3-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]urea](/img/structure/B1193615.png)